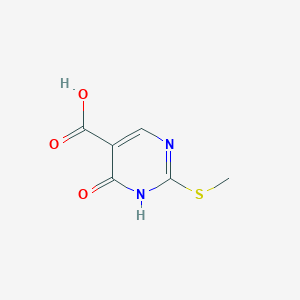
2-Iodo-3-methylpyridine
Overview
Description
2-Iodo-3-methylpyridine, also known as 2-Iodo-3-picoline, is an organic compound with the molecular formula C6H6IN. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is a clear pale yellow to yellow liquid with a molecular weight of 219.02 g/mol .
Mechanism of Action
Target of Action
2-Iodo-3-methylpyridine, also known as 2-Iodo-3-picoline , is a synthetic organic compound belonging to the pyridine familyIt is known to play a significant role in organic synthesis and catalysis.
Mode of Action
The compound is used in the palladium-catalyzed aminocarbonylation of iodopyridines, including 2-iodopyridine, to produce N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of potential biological importance and can be synthesized in acceptable yields using elevated carbon monoxide pressure.
Biochemical Pathways
Pharmacokinetics
Result of Action
Derivatives of this compound have been proposed as novel chemical scaffolds for designing transthyretin (ttr) fibrillogenesis inhibitors. This research is vital in the development of new therapeutic agents for diseases such as amyloidosis.
Action Environment
It is known that the compound is soluble in water, ethanol, and other organic solvents, suggesting that its action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
2-Iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions such as halogenation and coupling reactions. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby enabling the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, in Suzuki-Miyaura coupling reactions, this compound forms complexes with palladium catalysts, facilitating the transfer of functional groups and enabling the formation of carbon-carbon bonds . These binding interactions are crucial for the compound’s role in organic synthesis and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in biochemical research and organic synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in metabolic pathways and cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes . For instance, the compound can participate in oxidation-reduction reactions, leading to the formation of intermediate metabolites that play a role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The transport and distribution of this compound are essential for its role in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function, as they enable it to interact with specific biomolecules and participate in biochemical reactions within distinct cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylpyridine can be synthesized through various methods. One common method involves the iodination of 3-methylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method is the Sandmeyer reaction, where 3-methylpyridine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of 2-iodo-3-pyridinecarboxylic acid.
Scientific Research Applications
2-Iodo-3-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Iodo-4-methylpyridine: Similar structure but with the methyl group at the fourth position.
2-Bromo-3-methylpyridine: Similar structure but with a bromine atom instead of iodine.
2-Chloro-3-methylpyridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-3-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in certain substitution reactions .
Properties
IUPAC Name |
2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOOHAPESUXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320747 | |
| Record name | 2-Iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-58-2 | |
| Record name | 22282-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22282-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)



![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)


![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)
